
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as MSOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and has been found to possess several interesting properties that make it a promising candidate for use in various laboratory experiments.
科学的研究の応用
Anticancer Evaluation
- A series of substituted derivatives of the compound were synthesized and showed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These derivatives exhibited higher anticancer activities compared to a reference drug, etoposide (Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
- The compound's derivatives were found to have potential as class III antiarrhythmic agents, with some showing comparable potency to sematilide, a clinical trial drug (Morgan et al., 1990).
Anti-Inflammatory and Anti-Cancer Agents
- Novel substituted derivatives of the compound were synthesized as potential anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).
Antibacterial Study
- N-substituted derivatives of the compound were synthesized and exhibited moderate to significant antibacterial activity (Khalid et al., 2016).
Remote Sulfonylation
- The compound's derivatives were successfully obtained through an environmentally friendly process, providing a less odorous and more sustainable approach (Xia et al., 2016).
Antimalarial and COVID-19 Drug Potential
- Derivatives of the compound were investigated for their reactivity and showed potent in vitro antimalarial activity. Theoretical calculations and molecular docking studies indicated potential use against COVID-19 (Fahim & Ismael, 2021).
Crystal Structure and Biological Studies
- The compound's derivatives were studied for their crystal structure and biological activities, including antioxidant and antibacterial properties (Karanth et al., 2019).
特性
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-24(21,22)13-10-6-5-9-12(13)15-18-19-16(23-15)17-14(20)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAIIDKGUFWHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Methoxymethyl)cyclopentyl]acetic acid](/img/structure/B2397914.png)
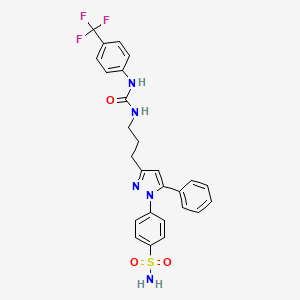
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)
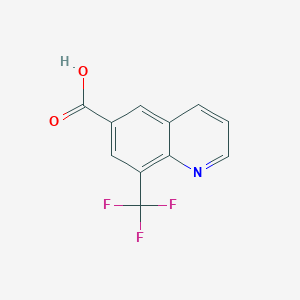
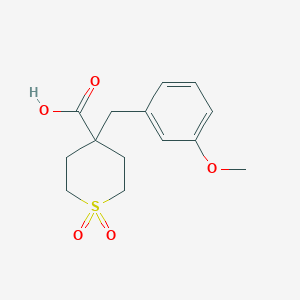
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)
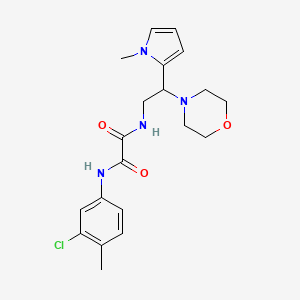

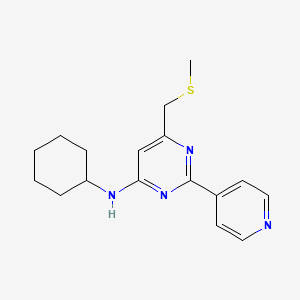
![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)
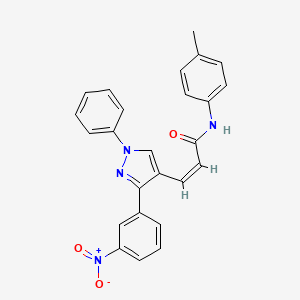
![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)